N-(4-tert-Butylcyclohexyl)benzamide
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Overview
Description
N-(4-tert-Butylcyclohexyl)benzamide is an organic compound with the molecular formula C17H25NO. It is a benzamide derivative where the benzamide group is attached to a 4-tert-butylcyclohexyl moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-tert-Butylcyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and mild pathway for the preparation of benzamide derivatives . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature reactions between carboxylic acids and amines. The process may also employ catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their eco-friendly nature and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylcyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
N-(4-tert-Butylcyclohexyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
tert-Butyl-peroxybenzoate: Used as an initiator in polymerization reactions.
Uniqueness
N-(4-tert-Butylcyclohexyl)benzamide is unique due to its specific structure, which combines a benzamide group with a 4-tert-butylcyclohexyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, especially in organic synthesis and pharmaceuticals.
Properties
CAS No. |
31865-32-4 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)benzamide |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) |
InChI Key |
WYGMRNJUINLKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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